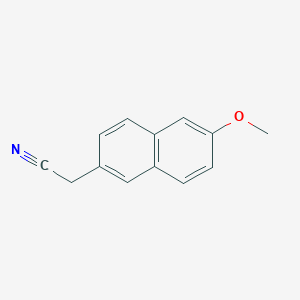

2-(6-Methoxynaphthalen-2-yl)acetonitrile

Description

Significance within Naphthalene-Derived Chemical Scaffolds

The naphthalene (B1677914) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. nih.gov This bicyclic aromatic hydrocarbon system is present in numerous FDA-approved drugs, demonstrating its biocompatibility and favorable pharmacokinetic properties. mdpi.com The value of the naphthalene scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of a molecule's biological activity.

2-(6-Methoxynaphthalen-2-yl)acetonitrile is a significant member of this class of compounds. The 6-methoxy-2-substituted pattern is particularly noteworthy as it is the same substitution pattern found in the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen (B1676952). sigmaaldrich.com This structural similarity immediately positions this compound as a key intermediate in the synthesis of Naproxen and its derivatives. nih.gov

Strategic Position of the Acetonitrile (B52724) Moiety in Organic Synthesis

The acetonitrile group (-CH₂CN) is a versatile functional group in organic synthesis. The presence of the nitrile (C≡N) triple bond and the adjacent acidic methylene (B1212753) (-CH₂-) protons makes this moiety a hub for a variety of chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid. The methylene protons can be deprotonated to form a carbanion, which can then participate in a range of carbon-carbon bond-forming reactions. This reactivity allows for the elongation of the carbon chain and the introduction of additional functional groups.

In the context of this compound, the acetonitrile group provides a direct synthetic handle to access a variety of derivatives. For instance, hydrolysis of the nitrile furnishes 2-(6-methoxynaphthalen-2-yl)acetic acid, a key precursor to Naproxen.

Delineation of Key Research Avenues

The primary research avenue for this compound is its application as a key intermediate in the synthesis of pharmaceuticals, most notably Naproxen. sigmaaldrich.com Research in this area focuses on developing efficient and cost-effective synthetic routes to this intermediate and its subsequent conversion to the final drug product.

A common synthetic approach involves the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) to produce 2-acetyl-6-methoxynaphthalene (B28280). orgsyn.org This ketone can then be converted to this compound through various methods, including a two-step process involving reduction to the corresponding alcohol followed by nucleophilic substitution with a cyanide salt, or through direct conversion of the ketone to the nitrile.

Beyond its role in Naproxen synthesis, research is also exploring the use of this compound as a starting material for the synthesis of other novel bioactive molecules. The reactivity of both the naphthalene core and the acetonitrile moiety allows for the creation of diverse chemical libraries for drug discovery programs. For example, the acetonitrile group can be elaborated into more complex side chains, leading to the generation of new chemical entities with potentially unique pharmacological profiles. nih.gov

Table 2: Key Chemical Transformations of this compound

| Reaction Type | Product Functional Group | Significance |

| Hydrolysis | Carboxylic Acid | Synthesis of Naproxen and its analogues |

| Reduction | Primary Amine | Introduction of a basic center, precursor for amides and other nitrogen-containing heterocycles |

| Alkylation | Substituted Acetonitrile | Elongation of the carbon chain, introduction of new functional groups |

| Cycloaddition | Tetrazole | Bioisosteric replacement for the carboxylic acid group |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-15-13-5-4-11-8-10(6-7-14)2-3-12(11)9-13/h2-5,8-9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQWCQWHTQUUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433757 | |

| Record name | (6-Methoxynaphthalen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71056-96-7 | |

| Record name | 6-Methoxy-2-naphthaleneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71056-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxynaphthalen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Strategies and Methodological Innovations for 2 6 Methoxynaphthalen 2 Yl Acetonitrile and Its Analogs

Catalytic Approaches for Targeted Synthesis

Modern synthetic chemistry has moved towards catalytic methods to minimize waste and enhance reaction control. The following subsections detail various catalytic approaches pertinent to the synthesis of 2-(6-methoxynaphthalen-2-yl)acetonitrile and its related structures.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov The functionalization of the naphthalene (B1677914) core is crucial for building the desired molecular framework. nih.gov Strategies often focus on C-H activation, which allows for the direct introduction of functional groups onto the naphthalene ring, bypassing the need for pre-functionalized starting materials. nih.govyoutube.com

Various transition metals, including palladium, nickel, and ruthenium, have been employed in these transformations. nih.govacs.org For instance, nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, have been developed for the atroposelective synthesis of biaryls, a reaction class that demonstrates the power of these catalysts in controlling molecular architecture. acs.org The nitrile group itself can serve as a directing group in C-H functionalization reactions, guiding the catalyst to specific positions on the aromatic ring to introduce further complexity. researchgate.net This directing ability allows for the synthesis of highly substituted naphthalene derivatives. researchgate.net

Research has highlighted the development of catalyst systems that can selectively functionalize specific positions on the naphthalene skeleton. acs.org For example, a ruthenium-based catalyst system, guided by a tertiary phosphine (B1218219) group, can achieve remote C5-selective functionalization of naphthalene derivatives, overriding traditional regioselectivity patterns. acs.org Such methodologies are vital for creating diverse analogs of the target molecule.

Table 1: Examples of Transition Metal-Catalyzed Reactions for Naphthalene Functionalization

| Catalyst System | Reaction Type | Substrate Example | Functionalization Outcome |

| Nickel/Lassaletta-ligand | Atroposelective Negishi Cross-Coupling | 1-Bromo-2-methoxynaphthalene | Synthesis of axially chiral biaryls |

| Ruthenium/Tertiary Phosphine | Remote C-H Activation/Alkylation | Naphthalene derivative | Selective functionalization at the C5 position acs.org |

| Palladium(II) | Oxidative Heck Coupling | Naphthalene | C-C bond formation via C-H activation youtube.com |

This table provides illustrative examples of catalytic systems and their applications in naphthalene modification, relevant to the synthesis of complex molecules like this compound.

In the quest for enantiomerically pure compounds, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-based catalysts. These methods are particularly relevant for synthesizing chiral analogs of this compound, as many bioactive molecules are active only in one specific stereoisomeric form. nih.gov

Biocatalysis utilizes enzymes, such as nitrilases and nitrile hydratases, to perform chemical transformations with high chemo-, regio-, and enantioselectivity under mild, aqueous conditions. acs.org Nitrilases can directly hydrolyze nitriles to carboxylic acids, while nitrile hydratases convert nitriles to amides, which can be further hydrolyzed by amidases. acs.org These enzymatic pathways offer an environmentally benign route to chiral acids and amides from nitrile precursors. acs.orgresearchgate.net The development of recombinant nitrilases and engineered enzymes continues to expand the scope of these transformations for organic synthesis. researchgate.netresearchgate.net

Organocatalysis, the use of small organic molecules to catalyze reactions, provides another avenue for asymmetric synthesis. While specific applications to this compound are an area of ongoing research, the principles of asymmetric cyanation and the synthesis of enantioenriched alkyl nitriles have been established. organic-chemistry.org For example, the combination of photoredox catalysis with asymmetric copper catalysis has been used to synthesize enantiomerically enriched alkyl nitriles from carboxylic acids. organic-chemistry.org

Continuous flow chemistry has become a transformative technology in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.comaurigeneservices.combeilstein-journals.org This approach involves pumping reagents through a network of tubes and reactors, offering significant advantages over traditional batch processing. aurigeneservices.com Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety due to the small reaction volumes, and the potential for automation and process optimization. mdpi.comaurigeneservices.com

The synthesis of pharmaceutical intermediates is often complex and multi-step, making it an ideal candidate for flow chemistry. rsc.orgresearchgate.net By linking multiple reactor units, multi-step sequences can be performed continuously without the need to isolate and purify intermediates, leading to increased efficiency. mdpi.com Computational fluid dynamics (CFD) can be used as a tool to model and predict reaction outcomes in flow reactors, reducing the amount of experimentation needed for optimization. rsc.orgresearchgate.net Studies have shown a strong correlation between CFD-predicted yields and experimental results, identifying critical factors like residence time and temperature. rsc.orgresearchgate.net For example, the synthesis of Ibuprofen, another non-steroidal anti-inflammatory drug, has been successfully demonstrated in a continuous flow system, highlighting the potential of this technology for related compounds. aurigeneservices.com

Table 2: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

| Reaction Scale | Large, single vessel | Small volume, continuous stream |

| Heat Transfer | Often inefficient, potential for hot spots | Highly efficient, excellent temperature control mdpi.com |

| Mixing | Can be inefficient and non-uniform | Efficient and rapid mixing mdpi.com |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes mdpi.com |

| Process Control | Less precise control over reaction time | Accurate control of residence time aurigeneservices.com |

| Optimization | Time-consuming, one-variable-at-a-time | Amenable to high-throughput screening and automation |

This table summarizes the key differences and advantages of continuous flow chemistry over traditional batch methods for chemical synthesis.

Zeolites and other mesoporous materials are crystalline aluminosilicates with well-defined microporous structures, making them highly effective heterogeneous catalysts in the chemical industry. mdpi.comresearchgate.net Their shape-selective properties, strong acid sites, and high thermal stability are particularly advantageous for organic synthesis. mdpi.comrsc.org The introduction of mesopores (2-50 nm) into the zeolite framework creates hierarchical structures that overcome the diffusion limitations of purely microporous materials, enhancing access to active sites for bulky molecules. mdpi.comresearchgate.netacs.org

A key step in one of the established synthesis routes to the family of compounds including Naproxen (B1676952) is the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) to produce 2-acetyl-6-methoxynaphthalene (B28280). orgsyn.orggoogle.comgoogle.com Traditionally, this reaction uses homogeneous catalysts like aluminum chloride, which are difficult to separate and generate significant waste. orgsyn.org Zeolite Beta has been extensively studied as a solid acid catalyst for this reaction, demonstrating good activity and high regioselectivity for the desired 2-acetyl-6-methoxynaphthalene isomer. researchgate.netresearchgate.net The selectivity is influenced by the catalyst's acidity and the diffusion characteristics within its pore structure. researchgate.net The use of these solid, reusable catalysts represents a greener and more efficient alternative to conventional methods. researchgate.net

Functional Group Interconversions of the Acetonitrile (B52724) Moiety

The acetonitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.

The hydrolysis of the nitrile group in this compound to its corresponding carboxylic acid, 2-(6-methoxynaphthalen-2-yl)acetic acid, is a critical transformation. tcichemicals.comcymitquimica.com This conversion can be achieved under either acidic or basic conditions. organicchemistrytutor.comchemguide.co.uk

In acidic hydrolysis, the nitrile is typically heated under reflux with a strong acid like hydrochloric or sulfuric acid. chemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.comchemguide.co.uk

Under basic conditions, heating the nitrile with an aqueous alkali solution, such as sodium hydroxide, also yields the carboxylic acid, but in the form of its carboxylate salt. chemguide.co.uk Ammonia (B1221849) gas is evolved during this process. To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step. chemguide.co.uk By carefully controlling the reaction conditions, such as using milder basic conditions (e.g., alkaline hydrogen peroxide) or a specific pH range, it is possible to stop the reaction at the intermediate amide stage. organicchemistrytutor.comechemi.comstackexchange.com

This hydrolysis is a fundamental step, as 2-(6-methoxynaphthalen-2-yl)acetic acid is a direct precursor to several important compounds. prepchem.com

Reductive Transformations to Amine Functionalities

The reduction of the nitrile group in this compound to a primary amine, 2-(6-methoxynaphthalen-2-yl)ethanamine, is a fundamental transformation that opens avenues to a wide array of functionalized analogs. A prominent method for this conversion is reductive amination. masterorganicchemistry.com This process typically involves the initial formation of an imine from an aldehyde or ketone, which is then reduced to the corresponding amine. masterorganicchemistry.com

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com This versatility allows for the one-pot synthesis of a diverse range of N-substituted amines by reacting the primary amine derived from this compound with various aldehydes. masterorganicchemistry.com

| Reagent | Conditions | Product | Notes |

| Sodium Borohydride (NaBH₄) | Methanol (B129727) | 2-(6-methoxynaphthalen-2-yl)ethanamine | Standard reducing agent for aldehydes and ketones. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~6 | 2-(6-methoxynaphthalen-2-yl)ethanamine | Selective for imine reduction. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane | 2-(6-methoxynaphthalen-2-yl)ethanamine | Milder alternative to NaBH₃CN. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-(6-methoxynaphthalen-2-yl)ethanamine | Powerful, non-selective reducing agent. |

This table outlines common reagents for the reductive amination of nitriles to primary amines.

Cycloaddition Reactions for Heterocyclic Ring Formation (e.g., Oxadiazole synthesis)

The nitrile functionality of this compound is a valuable precursor for the synthesis of various heterocyclic rings through cycloaddition reactions. youtube.com One notable example is the formation of oxadiazoles (B1248032), which are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. nih.govrsc.org

1,3,4-Oxadiazoles can be synthesized from nitriles through several routes. One innovative approach involves the coupling of α-bromo nitroalkanes with acyl hydrazides, which directly yields the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) without the need for a 1,2-diacyl hydrazide intermediate. nih.govrsc.org This method is advantageous due to its mild, non-dehydrative conditions and tolerance to water. nih.govrsc.org

Another strategy for synthesizing 1,2,4-oxadiazoles involves a one-pot reaction of nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride under basic conditions. rsc.org In this process, the aldehyde serves as both a substrate and an oxidant. rsc.org The reaction proceeds through the formation of an amidoxime, followed by its reaction with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole, which is then oxidized to the final 1,2,4-oxadiazole. rsc.org

| Reaction Type | Reactants | Product | Key Features |

| 1,3,4-Oxadiazole Synthesis | α-bromo nitroalkanes, acyl hydrazides | 2,5-disubstituted 1,3,4-oxadiazole | Convergent, non-dehydrative, mild conditions. nih.govrsc.org |

| 1,2,4-Oxadiazole Synthesis | Nitriles, aldehydes, hydroxylamine hydrochloride | 3,5-disubstituted 1,2,4-oxadiazole | One-pot, base-mediated, aldehyde as oxidant. rsc.org |

This table summarizes cycloaddition strategies for synthesizing oxadiazoles from nitriles.

Carbon-Carbon Bond Formation via Acetonitrile Activation

The methyl group of the acetonitrile moiety in this compound can be activated to participate in carbon-carbon bond forming reactions. The protons on the carbon adjacent to the nitrile group are weakly acidic and can be removed by a strong base to generate a carbanion. ntnu.no This nucleophilic species can then react with various electrophiles.

Transition metal complexes, particularly those of copper, can mediate the cleavage of the C-C bond in acetonitrile, leading to the in situ formation of cyano-bridged complexes. rsc.orgresearchgate.net While this is a cleavage reaction, the underlying principle of activating the acetonitrile unit is relevant. More direct C-C bond formation can be achieved by deprotonating the acetonitrile derivative to form a nucleophile that can participate in reactions such as aldol-type condensations with aldehydes and ketones. ntnu.no

Recent advances have also explored the use of acetonitrile as a cyanide source in copper-catalyzed reactions, highlighting the versatility of the nitrile group in C-C bond formation. ntnu.no Furthermore, photochemical conditions can generate aromatic cations that react with acetonitrile as a nucleophile. ntnu.no

Directed Modifications of the Naphthalene Core and Methoxy (B1213986) Group

Regioselective Aromatic Functionalization Strategies

The naphthalene ring system is more reactive towards electrophilic substitution than benzene. libretexts.org Substitution on the naphthalene core of this compound is influenced by the directing effects of the existing substituents. The methoxy group is an activating, ortho-, para-directing group, while the acetonitrile-containing side chain is a deactivating, meta-directing group.

Ether Cleavage and Phenol (B47542) Derivatization Pathways

The methoxy group on the naphthalene ring can be cleaved to yield the corresponding phenol, which serves as a versatile intermediate for further derivatization. This cleavage is typically achieved using strong acids such as HBr or HI. libretexts.orgchemistrysteps.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.commasterorganicchemistry.com This process is generally effective for aryl methyl ethers, yielding a phenol and a methyl halide. libretexts.org Diaryl ethers, however, are resistant to acid cleavage. libretexts.org

Once the phenol is obtained, it can be derivatized in numerous ways. For example, it can be alkylated to form new ethers or acylated to form esters. These transformations allow for the introduction of a wide variety of functional groups, enabling the synthesis of a diverse library of analogs.

| Reagent | Conditions | Product | Mechanism |

| HBr or HI | Strong acid, heat | 6-hydroxy-2-naphthylacetonitrile and methyl halide | SN2 masterorganicchemistry.commasterorganicchemistry.com |

| BBr₃ | Dichloromethane | 6-hydroxy-2-naphthylacetonitrile and methyl bromide | Lewis acid-mediated cleavage |

This table shows common reagents for the cleavage of the methoxy group.

Stereochemical Control in Naphthalene Substitutions

Achieving stereochemical control in substitutions on the naphthalene ring is a significant challenge in synthetic organic chemistry. The introduction of a chiral center on the naphthalene ring or its substituents requires the use of stereoselective reactions. For instance, in the synthesis of naproxen, a related compound, the separation of enantiomers is a crucial step. google.com

In the context of this compound, if a chiral center were to be introduced, for example, by asymmetric reduction of a ketone precursor to a chiral alcohol, the stereochemistry of subsequent reactions would need to be carefully controlled. The peri-position (C8) on the naphthalene ring can exert significant steric influence, which can be exploited to control the stereochemical outcome of reactions at adjacent positions. researchgate.net

Iv. Advanced Analytical Methodologies for Research Applications of 2 6 Methoxynaphthalen 2 Yl Acetonitrile

Chromatographic Techniques for High-Resolution Separation

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into individual components. For a compound such as 2-(6-Methoxynaphthalen-2-yl)acetonitrile, both liquid and gas chromatography play crucial roles in its analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds. For this compound, a key intermediate in the synthesis of Naproxen (B1676952), robust HPLC methods are critical for monitoring reaction progress and assessing purity. nih.gov Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation from starting materials, by-products, and degradants.

A common approach utilizes a reversed-phase C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govnih.gov Validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and specific for its intended purpose. mdpi.com

| Parameter | Specification | Typical Finding |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Good peak shape and retention |

| Mobile Phase | Acetonitrile:Water with 0.1% Acetic Acid (e.g., 60:40 v/v) | Efficient elution and separation |

| Flow Rate | 1.0 mL/min | Optimal analysis time and resolution |

| Detection (UV) | ~230 nm | High sensitivity for the naphthalene (B1677914) chromophore |

| Linearity (r²) | ≥ 0.998 | Excellent correlation over the concentration range nih.gov |

| Accuracy (% Recovery) | 98.0% - 102.0% | High agreement between measured and true values nih.gov |

| Precision (% RSD) | ≤ 2.0% | High repeatability and intermediate precision nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Typically in the ng/mL range mdpi.com |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | Typically in the ng/mL to µg/mL range mdpi.comdergipark.org.tr |

Enantioselective separation is a critical analytical technique for chiral compounds, which are molecules that exist as non-superimposable mirror images (enantiomers). However, the compound this compound is achiral as it does not possess a stereocenter. Therefore, enantioselective separation is not applicable to this molecule itself.

This methodology becomes highly relevant for the downstream product, Naproxen, which is synthesized from this intermediate. nih.gov Naproxen is a chiral molecule and is administered as a single enantiomer, (S)-Naproxen, due to the differential therapeutic and toxicological profiles of its enantiomers. nih.gov One strategy for separating enantiomers is through derivatization with a chiral derivatizing reagent (CDR). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard achiral chromatography, such as reversed-phase HPLC. rsc.org

| Chiral Derivatizing Reagent | Functional Group Targeted | Reference |

|---|---|---|

| (R)-1-Boc-2-piperidine carbonyl chloride | Amines | nih.gov |

| N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | Amines, Alcohols, Carboxylic Acids | nih.gov |

| (S)-Anabasine ((S)-ANA) | Carboxylic Acids | nih.gov |

| 4-nitro-7-(3-aminopyrrolidin-1-yl)2,1,3-benzoxadiazole | General for creating diastereomers | nih.gov |

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. ub.edu It is well-suited for the analysis of volatile organic compounds. This compound, as a semi-volatile compound, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

| Parameter | Specification |

|---|---|

| Column | Fused-silica capillary column (e.g., DB-5ms, HP-1) |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Initial hold followed by a temperature ramp (e.g., 10 °C/min) to a final temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Mass Spectrometric Approaches for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for both qualitative and quantitative analysis, providing information about the molecular weight and structure of a compound.

Tandem Mass Spectrometry (MS/MS) is an advanced technique that involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a fragmentation pattern that serves as a structural fingerprint of the molecule. researchgate.netnih.gov

For this compound (C₁₃H₁₁NO, molecular weight 197.23 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 198. nih.gov MS/MS analysis would yield characteristic fragment ions corresponding to the stable methoxynaphthalene core and losses related to the acetonitrile group. This fragmentation data is invaluable for confirming the identity of the compound in complex mixtures and for distinguishing it from structural isomers. The fragmentation pattern can be predicted based on the known behavior of related structures like Naproxen. core.ac.ukjocpr.com

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 198.1 | 183.1 | CH₃ | Loss of methyl from methoxy (B1213986) group |

| 198.1 | 158.1 | CH₂CN | Cleavage of the acetonitrile group |

| 158.1 | 128.1 | CO | Loss of carbon monoxide from the naphthalene ring system |

| 158.1 | 115.1 | C₂H₃ | Further fragmentation of the naphthalene ring |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of a molecule's elemental composition. nih.govthermofisher.com This capability is crucial for unequivocally identifying an unknown compound or confirming the structure of a synthesized molecule.

For this compound, HRMS can distinguish its molecular formula, C₁₃H₁₁NO, from other formulas that have the same nominal mass but different exact masses. nih.gov For instance, an impurity with the formula C₁₂H₉N₃O would also have a nominal mass of 211, but its exact mass would differ slightly, a difference easily resolved by HRMS. This level of precision is essential for quality control and for ensuring the structural integrity of research compounds.

| Compound | Elemental Formula | Nominal Mass | Calculated Exact Mass (Monoisotopic) |

|---|---|---|---|

| This compound | C₁₃H₁₁NO | 197 | 197.08406 Da nih.gov |

| Potential Isobaric Interference | C₁₂H₁₅N₃ | 197 | 197.12659 Da |

Hyphenated Techniques (e.g., LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound within complex matrices. This hyphenated method leverages the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection power of mass spectrometry.

In a typical LC-MS workflow, the sample mixture is first introduced into an HPLC system. The separation of this compound from other components is commonly achieved using a reversed-phase C18 column. A mobile phase gradient, often consisting of acetonitrile and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid, is employed to elute the compounds based on their polarity. rsc.org The high resolving power of modern HPLC and Ultra-High-Performance Liquid Chromatography (U)HPLC systems ensures the separation of the target analyte from closely related impurities or metabolites.

Following chromatographic separation, the eluent is directed into the mass spectrometer's ion source. Techniques such as Electrospray Ionization (ESI) are typically used to generate charged molecular ions of the analyte with minimal fragmentation. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (C₁₃H₁₁NO), the expected protonated molecule [M+H]⁺ would have an m/z value corresponding to its molecular weight of approximately 197.23 g/mol . nih.gov

LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity by subjecting the parent ion to collision-induced dissociation (CID) to produce characteristic fragment ions. This process is invaluable for structural confirmation and for quantitative analysis in complex biological or environmental samples, a technique that has been successfully applied to the analysis of its parent compound, naproxen. researchgate.net The selectivity of LC-MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for accurate quantification even when co-eluting interferences are present. researchgate.net

Table 1: Illustrative LC-MS Parameters for Analysis of Naphthalene Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | Reversed-Phase HPLC/UHPLC | Separates compounds based on polarity. |

| Column | C18 (Octadecyl silane) | Standard stationary phase for retaining non-polar to moderately polar compounds. rsc.org |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds from the column with increasing organic solvent concentration. rsc.org |

| Additives | Ammonium Acetate, Formic Acid | Improves peak shape and ionization efficiency. rsc.org |

| Ionization Source | Electrospray Ionization (ESI) | Generates charged ions from the analyte in the liquid phase for MS analysis. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

| Detection Mode | Full Scan, MS/MS (MRM) | Provides molecular weight information or specific fragment ion data for quantification. researchgate.net |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) in Related Systems

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique primarily used for the analysis of large, non-volatile molecules like proteins and polymers. However, its application can be extended to smaller organic molecules, particularly within complex biological systems or for surface imaging. In the context of systems related to this compound, such as its parent compound naproxen, mass spectrometry provides crucial data on fragmentation pathways. arabjchem.orgresearchgate.net

In a MALDI-MS experiment, the analyte is co-crystallized with an excess of a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb the laser energy and desorb, carrying the intact analyte molecules into the gas phase as ions. This gentle ionization process minimizes fragmentation, making it suitable for determining the molecular weight of the parent compound. While not a primary tool for the routine analysis of a small molecule like this compound, MALDI-MS could be valuable in specialized research applications, such as imaging its distribution in tissue sections.

Spectroscopic Investigations for Chemical State and Interaction Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Confirmation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structure elucidation of organic molecules. uobasrah.edu.iq For this compound, both ¹H-NMR and ¹³C-NMR provide detailed information about its carbon-hydrogen framework.

¹H-NMR: The proton NMR spectrum would display distinct signals for each unique proton environment. The aromatic protons on the naphthalene ring would appear in the downfield region (typically δ 7.0-8.0 ppm). The methoxy group (–OCH₃) protons would present as a sharp singlet around δ 3.9 ppm. The methylene (B1212753) protons (–CH₂–) adjacent to the nitrile group and the aromatic ring would appear as a singlet in the range of δ 3.8-4.2 ppm. The specific splitting patterns and coupling constants of the aromatic protons would confirm the 2,6-disubstitution pattern of the naphthalene core.

¹³C-NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would be found in the δ 115-125 ppm region. The methoxy carbon would resonate around δ 55 ppm. The methylene carbon (–CH₂–) would appear in the aliphatic region, while the aromatic carbons of the naphthalene ring would produce a series of signals between δ 105-160 ppm. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons, confirming the complete molecular structure. mdpi.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Naphthalene) | 7.1 - 7.8 | Multiplets, Doublets, Singlets |

| ¹H | Methoxy (–OCH₃) | ~3.9 | Singlet |

| ¹H | Methylene (–CH₂CN) | ~4.0 | Singlet |

| ¹³C | Nitrile (–C≡N) | 118 - 120 | Singlet |

| ¹³C | Naphthalene (Aromatic C) | 105 - 135 | Multiple Signals |

| ¹³C | Naphthalene (C-O & C-C) | 158, 129 | Singlets |

| ¹³C | Methoxy (–OCH₃) | ~55.2 | Singlet |

| ¹³C | Methylene (–CH₂CN) | ~23 | Singlet |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most diagnostic peak would be the sharp, medium-intensity absorption from the nitrile (C≡N) triple bond stretch, which typically appears in the 2200–2260 cm⁻¹ region. utdallas.edumasterorganicchemistry.com The presence of the aromatic naphthalene ring would be confirmed by C=C stretching vibrations in the 1400–1600 cm⁻¹ range and C–H stretching vibrations just above 3000 cm⁻¹. libretexts.org The methoxy group would exhibit a strong C–O stretch between 1000 and 1300 cm⁻¹. Finally, the sp³ C–H stretching of the methylene and methoxy groups would be observed just below 3000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2200 - 2260 | Medium, Sharp utdallas.edumasterorganicchemistry.com |

| Aromatic C–H | Stretch | 3000 - 3100 | Medium to Weak libretexts.org |

| Alkyl C–H | Stretch | 2850 - 3000 | Medium openstax.org |

| Aromatic C=C | Stretch | 1400 - 1600 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoreactivity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The naphthalene ring system in this compound is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like acetonitrile or methanol, would show characteristic absorption bands corresponding to π→π* transitions. researchgate.net

For naphthalene derivatives, multiple strong absorption bands are expected. For instance, related compounds like naproxen and its derivatives show significant absorption maxima (λ_max) in the UV region. nih.gov The spectrum of this compound is expected to show complex absorption patterns, likely with major peaks around 230 nm, 270 nm, and potentially weaker, longer-wavelength bands, reflecting the extended π-system of the methoxy-substituted naphthalene core. researchgate.netnih.gov

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Electronic Transition | Chromophore | Expected λ_max (nm) | Solvent |

|---|---|---|---|

| π→π* | Naphthalene Ring | ~230 | Acetonitrile/Methanol |

| π→π* | Naphthalene Ring | ~270 | Acetonitrile/Methanol |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation of Derivatives

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While an XRD structure for this compound itself may not be publicly available, this technique is crucial for the structural elucidation of its derivatives or co-crystals. rsc.org

An XRD analysis would provide exact bond lengths, bond angles, and torsional angles. It would also reveal the packing of molecules in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds or π–π stacking. Such information is fundamental for understanding the solid-state properties of the material and for structure-property relationship studies. For example, XRD studies on related pyridine (B92270) derivatives have confirmed crystal systems and identified key intermolecular interactions that stabilize the crystal packing. nih.gov

V. Computational and Theoretical Chemistry Studies on 2 6 Methoxynaphthalen 2 Yl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These calculations provide detailed insights into electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 2-(6-methoxynaphthalen-2-yl)acetonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), are instrumental in predicting its geometry, vibrational frequencies, and electronic properties. science.govresearchgate.net

Key insights derived from DFT studies include:

Molecular Geometry: Optimization of the molecular structure to find the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

Reactivity Prediction: The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. The electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group significantly influence the electronic landscape of the naphthalene (B1677914) core. smolecule.com

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for understanding intermolecular interactions. science.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. science.gov

Table 1: Representative DFT-Calculated Electronic Properties for a 2-(6-Methoxynaphthalen-2-yl) Scaffold

Data below is illustrative of typical values obtained for molecules containing the 2-(6-methoxynaphthalen-2-yl) moiety, as specific data for the acetonitrile (B52724) derivative is not available. Calculations are typically performed at the B3LYP/6-31G* level of theory. researchgate.net

| Calculated Property | Typical Value (eV) | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | -5.6 to -5.3 | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy (ELUMO) | -1.8 to -1.1 | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Energy Gap (ΔE) | 3.8 to 4.4 | Correlates with chemical reactivity and kinetic stability. |

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods can be applied to this compound to:

Accurately calculate molecular geometries and vibrational spectra for comparison with experimental data.

Determine fundamental properties like dipole moments and polarizability.

Investigate non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the molecule and other entities (e.g., solvent molecules or protein residues), which is crucial for understanding its behavior in a biological environment.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other systems, particularly large biological macromolecules like proteins.

Molecular Dynamics (MD) simulations compute the movement of atoms in a molecular system over time, providing a detailed view of its dynamic behavior. For this compound, MD simulations are valuable for:

Conformational Analysis: The molecule is not entirely rigid due to the rotatable bond between the naphthalene ring and the acetonitrile group. MD simulations can explore the potential energy surface to identify low-energy conformations and the flexibility of the molecule in different environments (e.g., in water or bound to a protein). researchgate.net

Ligand-Protein Interactions: Given the structural similarity to naproxen (B1676952), a known inhibitor of cyclooxygenase (COX) enzymes, MD simulations can be used to study the binding of this compound to the active site of COX-1 and COX-2. smolecule.comresearchgate.net These simulations can assess the stability of the protein-ligand complex, identify key interacting amino acid residues, and calculate binding free energies. researchgate.netnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) are used to monitor the stability of the complex throughout the simulation. nih.gov

Table 2: Typical Parameters Analyzed in MD Simulations of a Ligand-Protein Complex

This table illustrates the kind of data generated from an MD simulation to assess the stability of a ligand like this compound bound to a protein target.

| Parameter | Description | Indication of Stability |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A low, stable RMSD value (e.g., < 3 Å) suggests the complex is not undergoing major conformational changes. nih.gov |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Highlights flexible regions of the protein and shows which residues are stabilized upon ligand binding. |

| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy change upon ligand binding, often decomposed into van der Waals, electrostatic, and solvation energies. researchgate.net | A large negative value indicates strong and favorable binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds indicate critical interactions for binding affinity and specificity. |

When the experimental three-dimensional structure of a potential protein target is unavailable, homology modeling can be used to build a predictive model. nih.govuniroma1.it This technique relies on the principle that proteins with similar amino acid sequences adopt similar structures. uniroma1.it

The process for identifying and modeling a target for this compound would involve:

Target Identification: Based on its structural similarity to naproxen, a potential target is the cyclooxygenase (COX) enzyme family. smolecule.com

Template Search: Searching protein databases (like the Protein Data Bank, PDB) for experimentally determined structures of homologous proteins (e.g., human COX-2).

Sequence Alignment: Aligning the amino acid sequence of the target protein with the template sequence.

Model Building and Refinement: Constructing the 3D model of the target protein based on the template's structure and refining the model to resolve steric clashes and optimize geometry. nih.gov

Model Validation: Assessing the quality of the generated model using various stereochemical checks. nih.gov

Once a reliable homology model is built, it can be used for molecular docking and MD simulation studies to predict how this compound might bind and interact with the target protein. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are essential in medicinal chemistry for optimizing lead compounds into potent and selective drugs. These studies systematically explore how modifications to a chemical structure affect its biological activity.

Structure-Activity Relationship (SAR): SAR for this compound would involve synthesizing a series of analogs and evaluating their biological activity. Modifications could include:

Changing the position or nature of the substituent on the naphthalene ring (e.g., replacing methoxy with other alkoxy or halogen groups).

Altering the acetonitrile side chain (e.g., changing its length or replacing the nitrile with other functional groups like amides or carboxylic acids). The resulting data helps identify which molecular features are crucial for activity. For the broader 2-(6-methoxynaphthalen-2-yl) scaffold, SAR studies have been crucial in developing derivatives with potent antimicrobial activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR builds a mathematical model that correlates the chemical properties of a series of compounds with their biological activities. researchgate.net For a series of this compound derivatives, a QSAR model would be developed by:

Calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for each analog.

Measuring their biological activity (e.g., IC₅₀ value against a specific enzyme).

Using statistical methods to derive an equation that relates the descriptors to the activity.

This equation can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Table 3: Hypothetical QSAR Data for this compound Derivatives

This table illustrates the type of data used in a QSAR study to build a predictive model. R represents a variable substituent on the naphthalene ring.

| Compound | Substituent (R) | LogP (Hydrophobicity) | Electronic Parameter (σ) | Biological Activity (log 1/IC₅₀) |

|---|---|---|---|---|

| 1 | -H | 3.1 | 0.00 | 5.2 |

| 2 | -Cl | 3.8 | 0.23 | 5.6 |

| 3 | -CH₃ | 3.6 | -0.17 | 5.4 |

| 4 | -NO₂ | 3.0 | 0.78 | 4.9 |

Ligand-Based and Structure-Based Drug Design Approaches

In the absence of a known specific biological target for this compound, both ligand-based and structure-based drug design approaches can be hypothetically applied to explore its potential as a therapeutic agent.

Ligand-Based Drug Design: This approach is valuable when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By comparing the structural and electronic features of this compound with a library of known active compounds, it is possible to build pharmacophore models. These models define the essential steric and electronic features required for biological activity. For instance, a pharmacophore model could be developed based on known anti-inflammatory agents that share the methoxynaphthalene scaffold.

Structure-Based Drug Design: Should a potential biological target be identified, such as an enzyme or a receptor, structure-based drug design can be employed. This method utilizes the 3D structure of the target, often determined through X-ray crystallography or NMR spectroscopy, to design or screen for molecules that can bind to it with high affinity and selectivity. Molecular docking simulations, a key component of structure-based design, can predict the binding orientation and affinity of this compound within the active site of a target protein. For example, computational studies on derivatives of the closely related compound Naproxen have successfully used molecular docking to predict their binding modes in enzymes like cyclooxygenase (COX) and epidermal growth factor receptor (EGFR). nih.govmdpi.com

A hypothetical molecular docking study of this compound with a target protein could yield data such as binding energy and interacting amino acid residues, as illustrated in the table below.

| Parameter | Predicted Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR 385, ARG 120, SER 530 |

| Hydrogen Bonds | 1 |

| Hydrophobic Interactions | 5 |

This is a hypothetical data table for illustrative purposes.

Predictive Modeling of Biological Activity and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to correlate the structural features of this compound and its analogs with their biological activities. QSAR models are mathematical equations that relate chemical structure to biological activity.

By generating a dataset of related compounds with varying substituents on the naphthalene core and their corresponding measured biological activities, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the synthesis of more potent and selective compounds. Descriptors used in such models can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices. Studies on Naproxen derivatives have demonstrated the utility of QSAR in predicting their anti-proliferative activities.

The following table illustrates the kind of data that would be used to build a QSAR model for a series of hypothetical this compound derivatives.

| Compound | LogP | Molecular Weight | Predicted IC50 (µM) |

| Derivative 1 | 3.2 | 197.23 | 5.8 |

| Derivative 2 | 3.5 | 211.26 | 4.2 |

| Derivative 3 | 2.9 | 225.29 | 7.1 |

This is a hypothetical data table for illustrative purposes.

Reaction Mechanism Predictions and Transition State Analysis via Computational Methods

Computational methods, particularly those based on quantum mechanics, can provide detailed insights into the reaction mechanisms involving this compound. Density Functional Theory (DFT) is a powerful tool for this purpose, allowing for the calculation of the geometries of reactants, products, and transition states, as well as their corresponding energies.

For instance, the hydrolysis of the nitrile group in this compound to form the corresponding carboxylic acid can be studied computationally. By mapping the potential energy surface of the reaction, the transition state structure can be identified, and the activation energy can be calculated. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions.

The table below presents hypothetical data from a DFT calculation on a reaction involving this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Products | -15.7 |

This is a hypothetical data table for illustrative purposes.

Such computational analyses provide a deeper understanding of the chemical reactivity of this compound and can guide its use as a synthetic intermediate.

Vi. Advanced Applications in Medicinal Chemistry and Materials Science Deriving from 2 6 Methoxynaphthalen 2 Yl Acetonitrile

Design and Synthesis of Pharmaceutically Relevant Derivatives

The 6-methoxynaphthalene core is a privileged structure in medicinal chemistry, and 2-(6-methoxynaphthalen-2-yl)acetonitrile provides a key nitrile group that can be readily transformed into other functional groups, facilitating the synthesis of various pharmaceutically active derivatives.

Development of Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs (e.g., Naproxen (B1676952) and Nabumetone intermediates)

This compound is a crucial precursor in the synthesis of naproxen and its analogs. Naproxen, a well-known NSAID, is chemically (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid. nih.gov The synthesis of naproxen can be achieved from 2-methoxynaphthalene (B124790) through a series of reactions including propionylation, asymmetric bromination, hydrolysis, and rearrangement. researchgate.net The nitrile group in derivatives of this compound can be hydrolyzed to a carboxylic acid, a key functional group for the anti-inflammatory activity of profen-class NSAIDs. nih.govmdpi.com

Furthermore, the core structure is related to nabumetone, another NSAID. nih.gov Nabumetone is 4-(6-methoxynaphthalen-2-yl)butan-2-one and its synthesis can involve intermediates derived from 2-acetyl-6-methoxynaphthalene (B28280), a related compound. google.comnih.gov The structural similarity highlights the importance of the 6-methoxynaphthalene moiety in the design of anti-inflammatory agents.

Table 1: Key Intermediates and Related NSAIDs

| Compound Name | Chemical Structure | Role/Significance |

|---|---|---|

| This compound | C₁₃H₁₁NO | Precursor for Naproxen analogs |

| Naproxen | C₁₄H₁₄O₃ | Widely used NSAID nih.gov |

| Nabumetone | C₁₅H₁₆O₂ | NSAID, a pro-drug converted to the active acetic acid derivative nih.gov |

| 2-Acetyl-6-methoxynaphthalene | C₁₃H₁₂O₂ | Intermediate in the synthesis of Nabumetone and other derivatives google.comnih.gov |

Exploration of Anti-tumor Agents and Nur77 Modulators

Derivatives of the 6-methoxynaphthalene structure have shown significant promise as anti-tumor agents. scispace.comnih.gov A notable area of research is the development of Nur77 modulators. Nur77 is an orphan nuclear receptor involved in cell apoptosis, and its modulation is a target for cancer therapy. nih.govnih.gov

Researchers have designed and synthesized novel semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives starting from 6-methoxy-2-acetonaphthone, a related compound to the acetonitrile (B52724) derivative. nih.gov These compounds were evaluated for their anti-tumor activity against various cancer cell lines, including A549 (lung), HepG2 (liver), HGC-27 (gastric), MCF-7 (breast), and HeLa (cervical). nih.gov One particular derivative, compound 9h , demonstrated potent anti-proliferative activity. nih.gov Mechanistic studies revealed that compound 9h upregulates Nur77 expression and induces its translocation from the nucleus to the cytoplasm, triggering apoptosis. nih.gov This suggests that such derivatives are promising lead compounds for the development of new anti-tumor drugs targeting the Nur77 pathway. nih.gov

Table 2: Anti-tumor Activity of a Representative Nur77 Modulator Derivative (Compound 9h)

| Cell Line | Cancer Type | Finding |

|---|---|---|

| HGC-27 | Gastric Cancer | Compound 9h inhibited cell growth and arrested the cell cycle. nih.gov |

| Various | Multiple | Compound 9h induced apoptosis by upregulating Nur77 expression and promoting its nuclear export. nih.gov |

Investigation of Antimicrobial and Antifungal Compounds

The 6-methoxynaphthalene scaffold has also been explored for the development of antimicrobial and antifungal agents. A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, synthesized from naproxen, have demonstrated significant in vitro antibacterial and antifungal activities. researchgate.net

Several of these synthesized compounds exhibited potency comparable to standard drugs like ampicillin (B1664943) and fluconazole. researchgate.net For instance, compounds 2j and 2k were found to be more potent than the reference antibacterial drugs, gentamicin (B1671437) and ampicillin, against all tested bacterial strains. researchgate.net Additionally, other derivatives showed strong activity against specific strains, such as S. aureus and B. subtilis. researchgate.net These findings underscore the potential of modifying the 2-(6-methoxynaphthalen-2-yl) core to create new and effective antimicrobial and antifungal therapies.

Discovery of Enzyme Inhibitors (e.g., Aldo-keto Reductase 1C3, SARS-CoV-2 PLpro, Urease)

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease.

Aldo-keto Reductase 1C3 (AKR1C3): AKR1C3 is a key enzyme in the biosynthesis of androgens and is a target for the treatment of castration-resistant prostate cancer (CRPC). nih.govnih.gov Researchers have identified (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, a naproxen analog, as a potent and selective inhibitor of AKR1C3. nih.govnih.govmerckmillipore.com This compound competitively inhibits AKR1C3 with high selectivity over other AKR1C enzymes and cyclooxygenase (COX) enzymes. nih.govnih.gov Its ability to block AKR1C3-mediated testosterone (B1683101) production makes it a promising candidate for CRPC therapy. nih.govnih.gov

SARS-CoV-2 PLpro: The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key target for antiviral drug development. frontiersin.orgnih.gov While direct inhibitors based on the this compound scaffold are still under investigation, the broader class of naphthalene-containing compounds has been explored. The development of small molecule inhibitors for PLpro is an active area of research, with a focus on identifying compounds with high potency and favorable pharmacokinetic properties. biorxiv.org

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria. While specific studies on this compound derivatives as urease inhibitors are not extensively detailed, the general class of chalcone (B49325) derivatives and other heterocyclic compounds have shown urease inhibitory activity. This suggests a potential avenue for future research involving the modification of the 6-methoxynaphthalene scaffold.

Chiral Derivatizing Reagents and Enantioseparation in Pharmaceutical Analysis

The development of enantiomerically pure drugs is critical, as different enantiomers of a chiral drug can have different pharmacological activities and toxicities. The 6-methoxynaphthalene framework is found in chiral molecules like naproxen, making it a relevant scaffold for studies in enantioseparation.

Development of Novel Chiral Auxiliaries for Analytical and Preparative Separations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a racemic mixture to form diastereomers, which can then be separated by standard chromatographic or crystallization techniques. While specific research on using this compound itself as a chiral auxiliary is not prominent, the synthesis of chiral molecules based on this scaffold highlights its importance in asymmetric synthesis. For instance, the asymmetric synthesis of naproxen has been achieved using chiral auxiliaries like (2R, 3R)-dimethyl tartrate. researchgate.net This process involves creating diastereomeric intermediates that can be separated, ultimately leading to the desired enantiomer of naproxen. researchgate.net This principle can be extended to develop novel chiral derivatizing agents based on the 2-(6-methoxynaphthalen-2-yl) structure for the resolution of other racemic compounds.

Methodologies for Enantiomeric Purity Determination in Drug Substances

The determination of enantiomeric purity is a critical aspect of pharmaceutical quality control, as enantiomers of a chiral drug can exhibit significant differences in pharmacological activity and toxicity. veeprho.com For chiral molecules derived from scaffolds like this compound, which are precursors to profen drugs, several advanced analytical techniques are employed to quantify the abundance of an undesired enantiomer relative to the desired one. registech.com The development of these analytical methods is often complex and time-consuming. nih.gov

Key methodologies include chromatographic and electrophoretic techniques, which achieve separation by creating a temporary diastereomeric relationship between the enantiomers, either through a chiral stationary phase (CSP) or a chiral additive in the mobile/background electrolyte.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used techniques for chiral separations in the pharmaceutical industry. nih.govpharmafocusasia.com These methods rely on chiral stationary phases (CSPs) that contain a single enantiomer of a chiral compound bound to a support, typically silica (B1680970) gel. pharmafocusasia.com As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, leading to different retention times and thus, separation. pharmafocusasia.com Polysaccharide derivatives are among the most extensively used CSPs due to their broad enantioselectivity and high resolution capabilities. pharmafocusasia.com SFC is considered a "green chemistry" tool as it uses supercritical CO2 as the main mobile phase, reducing the consumption of toxic organic solvents. pharmafocusasia.comchromatographyonline.com

Capillary Electrophoresis (CE): CE has emerged as a powerful alternative to chromatographic methods for chiral analysis. mdpi.comchromatographytoday.com It offers high separation efficiency, short analysis times, and minimal consumption of samples and solvents. nih.govmdpi.com In chiral CE, a chiral selector, such as a cyclodextrin, is added to the background electrolyte (BGE). chromatographytoday.com The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, allowing for their separation. chromatographytoday.commdpi.com The method's versatility allows for fine-tuning of the separation by modifying the BGE composition, selector type, and operating parameters. mdpi.com

Other Techniques:

Nuclear Magnetic Resonance (NMR): While NMR cannot directly distinguish between enantiomers, it can be used to determine enantiomeric composition by using chiral solvating or derivatizing agents that induce chemical shift differences between the enantiomers. veeprho.comlibretexts.org

Chiroptical Detectors: Techniques like Circular Dichroism (CD) and Optical Rotation (OR) can be coupled with separation methods to aid in the identification and quantification of enantiomers. nih.govacs.org

The following table provides a comparative overview of the primary techniques used for determining enantiomeric purity.

| Technique | Principle of Separation | Key Advantages | Key Disadvantages |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). pharmafocusasia.com | High versatility, robustness, and wide availability of CSPs. nih.govpharmafocusasia.com | Can consume significant volumes of organic solvents; method development can be lengthy. nih.gov |

| Chiral SFC | Differential interaction with a CSP using a supercritical fluid (CO2) mobile phase. chromatographyonline.com | Faster separations, reduced organic solvent use ("green"), efficient for preparative scale. pharmafocusasia.comchromatographyonline.com | Requires specialized equipment; less universally adopted than HPLC. pharmafocusasia.com |

| Chiral CE | Differential mobility of transient diastereomeric complexes formed with a chiral selector in an electric field. chromatographytoday.commdpi.com | High efficiency, rapid analysis, low sample/reagent consumption. nih.govmdpi.com | Lower concentration sensitivity compared to HPLC; more complex for neutral compounds. mdpi.com |

| NMR Spectroscopy | Use of chiral solvating/derivatizing agents to induce diastereomeric environments, resulting in distinct NMR signals. libretexts.org | No separation required; provides structural information. libretexts.org | Lower sensitivity; requires specific chiral agents; potential for derivatization issues. libretexts.org |

Novel Materials Development

The unique photophysical and electronic properties of the naphthalene (B1677914) scaffold, present in this compound, make its derivatives attractive candidates for the development of advanced functional materials.

Application in Organic Electronics (e.g., OLEDs, for related naphthalene derivatives)

Organic Light-Emitting Diodes (OLEDs) are a major application for aromatic compounds in materials science. wikipedia.org The emissive layer of an OLED is a film of an organic compound that emits light in response to an electric current. wikipedia.org The structure of the organic material dictates the color and efficiency of the light emission. wikipedia.orgyoutube.com

Naphthalene and its derivatives, particularly those functionalized with arylamine or other chromophoric groups, are utilized in OLEDs as emitting materials. wikipedia.orgnih.gov The extended π-conjugated system of the naphthalene core is fundamental to its electroluminescent properties. ijpsjournal.com As the number of fused aromatic rings increases, the fluorescence emission peak tends to shift to longer wavelengths (red-shift). wikipedia.org For example, anthracene (B1667546) derivatives, which are structurally related to naphthalene, have been intensively studied and used for various roles in OLEDs, including as blue, green, and red emitters. rsc.org

Research has shown that specifically designed naphthoanthracene derivatives can function as highly efficient emitters. For instance, a device using 4-((5,5-dimethyl-9-phenyl-5H-naphtho[3,2,1-de]anthracen-3-yl)(phenyl)amino)benzonitrile as the emitter achieved a high luminous efficiency of 9.15 cd/A and an external quantum efficiency of 2.72%. nih.gov The design of these molecules often involves creating a donor-π-acceptor (D-π-A) structure to tune the electronic properties and enhance device performance. researchgate.net

| Naphthalene-Related Derivative Example | Role in OLED | Reported Performance Metric |

| 4-((5,5-dimethyl-9-phenyl-5H-naphtho[3,2,1-de]anthracen-3-yl)(phenyl)amino)benzonitrile | Emitter | Luminous Efficiency: 9.15 cd/A @ 20 mA/cm² nih.gov |

| Aluminum quinolate (Alq₃) | Common Emitter/Electron Transport | A foundational small molecule in early OLEDs. wikipedia.org |

| N,N'-diphenyl-N,N'-(2-napthyl)-(1,1'-phenyl)-4,4'-diamine (NPB) | Hole Transport Layer | Used in device fabrication with naphthalene-based emitters. nih.gov |

| Anthracene Derivatives | Emitter, Transport Materials | Widely used for blue to red light emission. rsc.org |

Development of Mass Spectrometry Matrices based on Naphthalene Scaffolds

In Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), a matrix is a small organic molecule that co-crystallizes with an analyte and absorbs laser energy, facilitating the soft ionization of the analyte with minimal fragmentation. youtube.com The choice of matrix is critical, especially for the analysis of low-molecular-weight molecules, where matrix-related background signals can be problematic. mpg.de

Naphthalene derivatives have been rationally designed to serve as specialized MALDI matrices, particularly for analyzing small molecules in negative ion mode. rsc.org A key requirement for a good matrix is strong absorption at the laser's wavelength and the ability to promote analyte ionization. nih.gov Naphthalene-based compounds containing highly basic functional groups, often called "proton sponges," are particularly effective. researchgate.net These matrices function by efficiently deprotonating acidic analyte molecules prior to laser desorption. rsc.org

A notable example is 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), a "superbasic" matrix that enables the detection of compounds like free fatty acids as negative ions. nih.gov Building on this, researchers developed 1,8-di(piperidinyl)naphthalene (DPN), which was designed to improve performance by increasing steric repulsion and the distance between the chelated proton and the analyte anion. mpg.dersc.org DPN demonstrates superior ionization properties and achieves higher signal intensity for a wide range of analytes compared to both conventional matrices and DMAN, all while producing no interfering background signals in the low mass range. mpg.dersc.orgresearchgate.net Another derivative, 1,5-diaminonaphthalene (DAN), has also proven to be a highly efficient matrix when deposited by sublimation, providing rich lipid signatures in both positive and negative ion modes for high-resolution imaging mass spectrometry. nih.gov

| Naphthalene-Based Matrix | Key Feature/Application | Advantage |

| 1,8-bis(dimethylamino)naphthalene (DMAN) | "Superbasic" proton sponge for negative mode analysis. nih.govnih.gov | Enables detection of acidic analytes (e.g., free fatty acids). nih.gov |

| 1,8-di(piperidinyl)naphthalene (DPN) | Rationally designed from DMAN for improved performance. mpg.dersc.org | Higher signal intensity, broader analyte range, no matrix background signals. mpg.dersc.org |

| 1,5-diaminonaphthalene (DAN) | Efficient matrix for lipid analysis via sublimation deposition. nih.gov | Provides rich lipid data in both positive and negative ion modes; suitable for high-resolution imaging. nih.gov |

Environmental Chemistry Research on Compound Fate and Transformation

The environmental persistence, fate, and transformation of naphthalene-based compounds are areas of significant research, as these substances can enter ecosystems through industrial wastewater and other sources. nih.gov Understanding their degradation is key to assessing environmental risk and developing remediation strategies.

Advanced Oxidation Processes for Degradation in Aqueous Environments

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to degrade recalcitrant organic pollutants. mostwiedzy.pl These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), which non-selectively attack and break down organic molecules. mostwiedzy.plmdpi.com

For naphthalene and its derivatives, several AOPs have been investigated:

Ozonation: Ozone (O₃) can react directly with the aromatic rings of naphthalene compounds or decompose to form hydroxyl radicals. researchgate.netnih.gov Studies on naphthalene ozonation show that the reaction primarily attacks the aromatic ring, leading to the formation of peroxide products and, subsequently, compounds like 1,4-naphthoquinone (B94277) and phthalic acid. researchgate.net The presence of other water constituents, like carbonate ions, can sometimes enhance the degradation of naphthalene derivatives. mostwiedzy.plmdpi.com

Photocatalysis: This AOP uses a semiconductor photocatalyst (e.g., TiO₂, ZnO) and a light source (typically UV) to generate ROS. zastita-materijala.orgmdpi.com The photocatalytic degradation of naphthalene has been shown to be effective, with photogenerated holes, superoxide (B77818) radicals, and hydroxyl radicals all playing crucial roles in the degradation mechanism. zastita-materijala.orgresearchgate.net The process can convert naphthalene into safer compounds, with efficiency depending on factors like catalyst loading, pH, and light intensity. ekb.eg

The table below summarizes key AOPs applied to the degradation of naphthalene-related compounds.

| AOP Method | Primary Reactive Species | Key Findings for Naphthalene Derivatives |

| Ozonation | Ozone (O₃), Hydroxyl Radicals (•OH) | Attacks the aromatic ring, forming peroxides, naphthoquinones, and phthalic acid. researchgate.nettandfonline.com |

| Heterogeneous Photocatalysis (e.g., UV/TiO₂, UV/ZnO) | Hydroxyl Radicals (•OH), Superoxide Radicals (O₂•⁻), Photogenerated Holes (h⁺) | Effective for complete removal; degradation pathways influenced by catalyst type and conditions. zastita-materijala.orgresearchgate.net |

| UV/H₂O₂ | Hydroxyl Radicals (•OH) | A common AOP where UV light cleaves hydrogen peroxide to form •OH radicals for degradation. mostwiedzy.pl |

Identification of Environmentally Relevant Transformation Products and Their Pathways

A critical aspect of environmental research is identifying the transformation products (TPs) formed during degradation, as they can sometimes be as or more persistent and toxic than the parent compound. mdpi.com The degradation of a molecule like this compound would be expected to proceed through pathways similar to those observed for naphthalene and other derivatives.